ditert-butyl (2S)-2-aminobutanedioate

Peptide synthesis Carbodiimide coupling Solid-phase peptide synthesis

ditert-butyl (2S)-2-aminobutanedioate (CAS 13795-73-8), also known as (S)-di-tert-butyl 2-aminosuccinate or H-Asp(OtBu)-OtBu, is a fully protected L-aspartic acid derivative with molecular formula C₁₂H₂₃NO₄ and molecular weight 245.32 g/mol. This compound features two tert-butyl ester groups protecting both the α- and β-carboxyl functionalities while retaining a free α-amino group, distinguishing it from its more commonly supplied hydrochloride salt form (CAS 1791-13-5).

Molecular Formula C12H23NO4
Molecular Weight 245.32 g/mol
CAS No. 13795-73-8
Cat. No. B1652057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameditert-butyl (2S)-2-aminobutanedioate
CAS13795-73-8
Molecular FormulaC12H23NO4
Molecular Weight245.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CC(C(=O)OC(C)(C)C)N
InChIInChI=1S/C12H23NO4/c1-11(2,3)16-9(14)7-8(13)10(15)17-12(4,5)6/h8H,7,13H2,1-6H3/t8-/m0/s1
InChIKeyFNCGNFXGKHSMKJ-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ditert-butyl (2S)-2-aminobutanedioate (CAS 13795-73-8) | Orthogonally Protected L-Aspartic Acid Diester for Peptide Synthesis and Chiral Catalysis


ditert-butyl (2S)-2-aminobutanedioate (CAS 13795-73-8), also known as (S)-di-tert-butyl 2-aminosuccinate or H-Asp(OtBu)-OtBu, is a fully protected L-aspartic acid derivative with molecular formula C₁₂H₂₃NO₄ and molecular weight 245.32 g/mol . This compound features two tert-butyl ester groups protecting both the α- and β-carboxyl functionalities while retaining a free α-amino group, distinguishing it from its more commonly supplied hydrochloride salt form (CAS 1791-13-5) . The orthogonal protection strategy enables selective deprotection under mild acidic conditions (e.g., TFA) while maintaining stability under basic and nucleophilic conditions typical of peptide coupling reactions. As an (S)-enantiomer, this compound provides defined chirality essential for asymmetric synthesis applications .

Why Free-Base ditert-butyl (2S)-2-aminobutanedioate Cannot Be Substituted with Alternative Aspartic Acid Diesters


Generic substitution with alternative aspartic acid diesters—including the hydrochloride salt (CAS 1791-13-5), dimethyl esters, or mixed α-methyl/β-tert-butyl esters—introduces quantifiable risks to synthetic outcomes. The free-base form eliminates the additional deprotonation step required with hydrochloride salts, reducing reaction complexity and eliminating potential chloride interference in coupling reactions . Dimethyl and diethyl esters undergo hydrolysis at rates significantly faster than tert-butyl esters under basic peptide coupling conditions; comparative hydrolysis studies of mono- and di-tert-butyl succinates versus methyl and ethyl esters demonstrate that tert-butyl esters exhibit markedly slower base-catalyzed hydrolysis rates, providing greater orthogonality in sequential deprotection strategies [1]. Mixed esters (e.g., α-methyl/β-tert-butyl) introduce regioselectivity ambiguity during selective deprotection steps that the symmetric di-tert-butyl system avoids entirely. Furthermore, substitution with the D-enantiomer yields opposite stereochemical outcomes in asymmetric catalysis applications [2].

Quantitative Differentiation Evidence: ditert-butyl (2S)-2-aminobutanedioate vs. Closest Analogs


High-Yield Peptide Coupling: 96% Isolated Yield Under Standard Carbodiimide Conditions

In a published peptide synthesis protocol, ditert-butyl (2S)-2-aminobutanedioate hydrochloride (the salt form of the target compound) was coupled using WSC (water-soluble carbodiimide) and HOBt in DMF with DIPEA at room temperature overnight, yielding the coupled product in 96% isolated yield [1]. This coupling efficiency exceeds the typical 85-90% yields reported for dimethyl or diethyl aspartate esters under identical carbodiimide conditions, attributable to the tert-butyl esters' enhanced stability against premature hydrolysis and reduced competing O-acylation side reactions [2].

Peptide synthesis Carbodiimide coupling Solid-phase peptide synthesis Amino acid protection

Superior Enantioselectivity as Organocatalyst Scaffold: 92-99% ee vs. Alternative Amino Acid-Derived Thioureas

When evaluated as a chiral scaffold for primary amine-thiourea organocatalysts, catalysts derived from di-tert-butyl (S)-aspartate demonstrated quantitative yields (up to 100%) and excellent enantioselectivities (up to 99% ee) in the difficult Michael reaction between aromatic ketones and nitrodienes [1]. In a systematic comparison of tert-butyl ester-based thioureas derived from various α-amino acids, the di-tert-butyl aspartate-based catalyst provided products with 92-98% ee for nitroolefin additions, establishing it as the most efficient scaffold among the series tested, outperforming derivatives based on threonine, serine, and phenylalanine tert-butyl esters [2].

Organocatalysis Asymmetric synthesis Michael addition Chiral thiourea

Enantiopure Building Block for Chiral Spirodiamine Synthesis: Stereochemical Integrity Maintained Through Multi-Step Sequence

In bidirectional syntheses of chiral spirodiamines, Boc-protected di-tert-butyl (S)-aspartate served as the key enantiopure starting material, undergoing conversion to the derived aldehyde, two-directional Horner-Wadsworth-Emmons olefination, hydrogenation, and selective acid-catalyzed Boc-deprotection and spirocyclization without detectable racemization [1]. The di-tert-butyl ester protection proved essential: alternative methyl or ethyl esters underwent partial transesterification under the basic olefination conditions, while benzyl esters suffered hydrogenolytic cleavage during the hydrogenation step, demonstrating the unique orthogonality of the di-tert-butyl system in this multi-step sequence [1].

Spiro compounds Chiral diamines Bidirectional synthesis Drug discovery

Quantitative Step Yield in Multi-Step Pharmaceutical Intermediate Synthesis: 96% → 76% → 60% Sequence

A published three-step sequence using ditert-butyl (2S)-2-aminobutanedioate hydrochloride as the starting material demonstrated the following quantitative step yields: (a) coupling with WSC/HOBt/DIPEA in DMF at room temperature overnight, 96%; (b) reaction with 4-carbamimidamidobenzoyl chloride hydrochloride in pyridine/NMP at 50°C overnight, 76%; (c) TFA deprotection at room temperature for 40 minutes, 60% [1]. The overall 3-step yield of 43.8% from this building block represents a benchmark for process optimization in pharmaceutical intermediate synthesis [2].

Pharmaceutical intermediate Process chemistry Yield optimization Scale-up

Validated Application Scenarios for ditert-butyl (2S)-2-aminobutanedioate (CAS 13795-73-8) in Research and Industrial Settings


Solid-Phase and Solution-Phase Peptide Synthesis Requiring Orthogonal Carboxyl Protection

The free amino group enables direct coupling to activated carboxyl components without prior deprotonation, while the two tert-butyl esters remain stable under basic coupling conditions (WSC/HOBt, DIPEA) and can be cleaved simultaneously with TFA to reveal both α- and β-carboxyl groups. This orthogonal protection profile is quantified by the demonstrated 96% coupling yield under standard carbodiimide conditions [1], making this compound suitable for incorporation of aspartic acid residues where post-synthetic global deprotection is planned rather than selective side-chain manipulation.

Asymmetric Organocatalyst Development Using Amino Acid-Derived Chiral Scaffolds

The (S)-configured di-tert-butyl aspartate scaffold provides a privileged chiral environment for constructing primary amine-thiourea organocatalysts. As demonstrated in systematic comparisons, catalysts derived from this scaffold achieve 92-99% enantioselectivity in Michael additions, outperforming analogous catalysts derived from threonine, serine, and phenylalanine tert-butyl esters [2]. This application is particularly valuable for academic and industrial laboratories developing novel asymmetric methodologies for pharmaceutical intermediate synthesis.

Synthesis of Chiral Spirodiamine Building Blocks for Medicinal Chemistry

The tert-butyl ester groups provide essential orthogonality in multi-step sequences where alternative esters (methyl, ethyl, benzyl) fail due to transesterification or premature hydrogenolysis. As validated in published bidirectional syntheses, Boc-protected di-tert-butyl aspartate enables five-step sequences to chiral spirodiamines with complete retention of stereochemical integrity [3]. This application addresses the needs of medicinal chemistry programs requiring structurally complex, three-dimensional chiral scaffolds for drug candidate exploration.

Pharmaceutical Process Development and Scale-Up of Aspartate-Containing Drug Intermediates

The compound's performance in multi-step sequences—specifically the documented 96% → 76% → 60% step yield profile [1]—provides a quantifiable benchmark for process chemists optimizing synthetic routes to aspartate-containing pharmaceutical intermediates. The free-base form eliminates the additional neutralization step required with hydrochloride salts, simplifying workup procedures and reducing aqueous waste in scale-up operations.

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